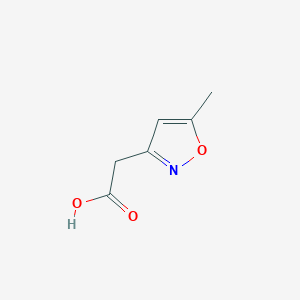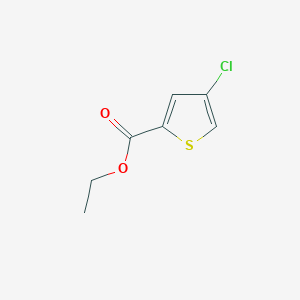![molecular formula C11H13ClOS B1337655 [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene CAS No. 65006-98-6](/img/structure/B1337655.png)
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene is a useful research compound. Its molecular formula is C11H13ClOS and its molecular weight is 228.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamide (BTA) Derivatives : BTAs, due to their simple structure and self-assembly behavior, have found wide applications ranging from nanotechnology to polymer processing and biomedical fields. Their self-assembly into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold hydrogen bonding, highlights the potential of benzene derivatives in creating structured materials for diverse applications (Cantekin, de Greef, & Palmans, 2012).
Controlled Release and Preservation of Produce
- Gaseous/Volatile Active Compounds : Research has focused on the stabilization and controlled release of gaseous or volatile active compounds, such as 1-methylcyclopropene (1-MCP), for pre-harvest and postharvest management of fresh produce. These methods improve the safety and maintain the quality of fresh produce, indicating the potential of certain cyclopropyl derivatives in agriculture and food preservation (Chen, Chen, Ray, & Yam, 2020).
Understanding and Mitigating Environmental Hazards
- Chlorobenzenes in Soil Remediation : The presence of chlorobenzenes in the environment, due to their toxicity and persistence, necessitates the development of remediation strategies. Research into the fate processes of chlorobenzenes in soil and potential remediation strategies highlights the importance of chemical understanding in environmental protection, potentially relevant for structurally related compounds like the one (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Advances in Sulfur Chemistry
- Sulfur Chemistry for Acid Gas Treatment : The treatment of acid gases, which often contain sulfur compounds, is crucial for reducing environmental pollution and health hazards. Advances in sulfur chemistry, specifically for the desulfurization processes, indicate the importance of understanding sulfur-containing compounds for environmental and industrial applications (Gupta, Ibrahim, & Shoaibi, 2016).
Properties
IUPAC Name |
(1-chloro-2,3-dimethylcyclopropyl)sulfinylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-8-9(2)11(8,12)14(13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPZLGXYIYMOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(S(=O)C2=CC=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201223657 |
Source


|
| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65006-98-6 |
Source


|
| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65006-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201223657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)




